Tetraethylenepentamine

Beschreibung

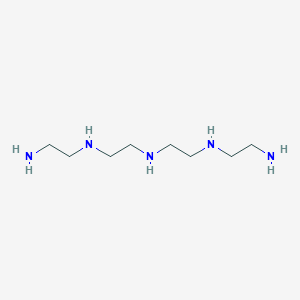

This compound is a polyazaalkane.

Phenol-formaldehyde, cross-linked, this compound activated, also known as 1, 11-diamino-3, 6, 9-triazaundecane or tetren, belongs to the class of organic compounds known as dialkylamines. These are organic compounds containing a dialkylamine group, characterized by two alkyl groups bonded to the amino nitrogen. Phenol-formaldehyde, cross-linked, this compound activated exists as a solid, slightly soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, phenol-formaldehyde, cross-linked, this compound activated is primarily located in the cytoplasm.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23N5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h11-13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGUFWYHJQFNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCNCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23N5, Array | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026108 | |

| Record name | Tetraethylenepentamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethylenepentamine appears as a viscous liquid. Slightly less dense than water. Vapors heavier than air. Corrosive to the eyes, skin, mouth, throat and stomach. Vapors irritate the eyes and corrosive to the upper respiratory tract. Vapors may irritate the eyes. Flash point 325 °F., Liquid, Yellow viscous, hygroscopic liquid; [HSDB], COLOURLESS-TO-YELLOW HYGROSCOPIC VISCOUS LIQUID. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylenepentamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

644 °F at 760 mmHg (NTP, 1992), 340.30 °C @ 760 MM HG, 320 - 340 °C | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

325 °F (NTP, 1992), 163 °C, 325 °F (163 °C) (OPEN CUP), 163 °C o.c. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylenepentamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), SOL IN MOST ORGANIC SOLVENTS & WATER, Solubility in water: miscible | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.998 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9980 @ 20 °C/20 °C, Bulk density 8.3 lb/gal, Relative density (water = 1): 0.99 | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.53 (AIR= 1), Relative vapor density (air = 1): 6.5 | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0000008 [mmHg], Vapor pressure= <1 Torr @ 20 °C, Vapor pressure: > 0.01 mm Hg @ 20 °C, 8.0X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.3 | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylenepentamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

VISCOUS, HYGROSCOPIC LIQUID, Yellow liquid | |

CAS No. |

112-57-2, 26913-06-4, 27233-92-7 | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylenepentamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylenepentamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylenepentamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9-triazaundecamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[imino(1,2-ethanediyl)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZD1C9KQ28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenol-formaldehyde, cross-linked, tetraethylenepentamine activated | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-40 °F (NTP, 1992), FP: -30 °C, -46 - -30 °C | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

"1H NMR spectrum of tetraethylenepentamine pentahydrochloride"

An In-Depth Technical Guide to the ¹H NMR Spectrum of Tetraethylenepentamine Pentahydrochloride

Authored by: A Senior Application Scientist

Abstract

This compound (TEPA), a linear polyamine, and its protonated forms are of significant interest in fields ranging from materials science to pharmacology, where it functions as a chelating agent.[1] The pentahydrochloride salt, in particular, ensures complete protonation of the five nitrogen centers, rendering the molecule highly water-soluble and conformationally distinct from its free-base form. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical technique for the structural elucidation of such molecules in solution. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound pentahydrochloride, offering researchers a framework for sample preparation, spectral acquisition, and detailed interpretation. We delve into the causality behind experimental choices and provide a self-validating protocol to ensure data integrity and reproducibility.

Structural Considerations and Spectral Prediction

The structure of this compound is a linear chain of four ethylene units linking five amine groups.[2] Upon full protonation with hydrochloric acid, it forms the pentahydrochloride salt, C₈H₂₈Cl₅N₅.[3]

Molecular Structure of this compound Cation

Caption: Symmetrical structure of the this compound cation.

The molecule possesses a plane of symmetry through the central nitrogen atom (N³). This symmetry dictates that several pairs of methylene groups are chemically equivalent:

-

Protons on C¹ and C¹' are equivalent (Set A).

-

Protons on C² and C²' are equivalent (Set B).

-

Protons on C³ and C³' are equivalent (Set C).

-

Protons on C⁴ and C⁴' are equivalent (Set D).

Therefore, we predict a ¹H NMR spectrum with four distinct signals for the methylene protons. The protons on the nitrogen atoms (-N⁺H₃ and -N⁺H₂-) will also produce signals, though these are often broad and can exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.

Based on the n+1 rule, where 'n' is the number of neighboring non-equivalent protons, we can predict the multiplicity of each signal[4]:

-

Signal A (C¹H₂): Adjacent to C²H₂. Expected to be a triplet.

-

Signal B (C²H₂): Adjacent to C¹H₂ and N²H₂. Coupling to the N-H protons is often not observed due to exchange or quadrupolar broadening. It is primarily coupled to C¹H₂ and C³H₂. This signal is expected to be a complex multiplet.

-

Signal C (C³H₂): Adjacent to C²H₂ and C⁴H₂. Expected to be a complex multiplet.

-

Signal D (C⁴H₂): Adjacent to C³H₂ and N³H₂. Expected to be a complex multiplet.

However, in practice, the ethylenediamine (-CH₂-CH₂-) fragments often present as two overlapping multiplets or complex patterns due to similar chemical environments. The full protonation of the amine groups causes significant deshielding, shifting all methylene proton signals downfield compared to the free amine.[5]

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data begins with meticulous sample preparation and a logically structured acquisition plan. The following protocol is designed to yield a high-quality, interpretable spectrum.

Diagram of the Experimental Workflow

Caption: Step-by-step workflow for ¹H NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Proper concentration and solvent choice are critical. D₂O is the solvent of choice for hydrochloride salts due to high solubility and its ability to exchange with labile N-H protons, simplifying the spectrum by removing their signals.[6] An internal standard is essential for accurate chemical shift referencing.

-

Protocol:

-

Accurately weigh 10-20 mg of this compound pentahydrochloride powder.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6 mL of deuterium oxide (D₂O, 99.9% D).

-

Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP, which provides a reference signal at 0.0 ppm.

-

Vortex the vial until the sample is completely dissolved. The solution should be clear and free of particulates. If not, filter through a small plug of glass wool into the NMR tube.

-

-

-

NMR Data Acquisition:

-

Rationale: The acquisition parameters determine the quality of the final spectrum. A higher field spectrometer (e.g., 400 MHz or greater) will provide better signal dispersion, which is crucial for resolving the complex multiplets in this molecule.

-

Typical Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Solvent: D₂O

-

Number of Scans (NS): 16 to 64. Averaging multiple scans increases the signal-to-noise ratio.

-

Receiver Gain (RG): Set automatically or adjusted manually to prevent signal clipping.

-

Acquisition Time (AQ): ~2-4 seconds. A longer acquisition time provides better resolution.

-

Relaxation Delay (D1): 1-5 seconds. Ensures protons have time to relax back to equilibrium between pulses for accurate integration.

-

Temperature: 298 K (25 °C).

-

-

Spectral Interpretation: Decoding the Data

A representative ¹H NMR spectrum of this compound pentahydrochloride in D₂O will display a complex series of signals, typically in the 3.0-4.0 ppm range. The absence of very broad signals attributable to N-H protons confirms their exchange with the D₂O solvent.

Data Summary

The protonation of the nitrogen atoms withdraws electron density from the adjacent methylene groups, causing their signals to appear significantly downfield.[5] The signals often appear as two or more complex, overlapping multiplets due to the similarity in their electronic environments. A representative spectrum would show signals in the approximate regions listed below.

| Signal Assignment (Predicted) | Proton Set | Approximate Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration (Relative) |

| Multiplet 1 | A, B, C, D | 3.2 - 3.8 | Multiplet | 16H |

Note: Due to strong coupling and overlapping signals, the spectrum often appears as a broad, complex multiplet rather than four distinct, easily resolved signals. A higher field instrument may resolve these into more defined patterns.

A sample spectrum available in spectral databases shows a complex multiplet centered around 3.4-3.5 ppm.[7]

Analysis of Key Features

-

Chemical Shift: All methylene protons are shifted downfield into the 3.2-3.8 ppm region. This is a direct consequence of the inductive effect from the neighboring positively charged ammonium (-N⁺H₂- and -N⁺H₃) groups. In contrast, the unprotonated parent amine, this compound, shows signals further upfield, typically between 2.5-2.8 ppm.[2]

-

Integration: The total integral of the methylene proton region should correspond to 16 protons. This serves as an internal validation of the structure. For instance, if another signal from an impurity were present, the relative integration would not match the 16-proton count expected for the TEPA backbone.

-

Coupling Constants (J): While resolving individual coupling constants within the overlapping multiplets is challenging, the width and complexity of the signals are consistent with vicinal (3-bond) H-C-C-H coupling. The typical ³JHH value for protons on adjacent sp³ carbons in a freely rotating alkyl chain is around 6-8 Hz.[8][9] This coupling is responsible for the splitting of the signals into multiplets. The inability to resolve simple triplets or quartets indicates that the chemical shift difference between coupled protons (Δν) is not much larger than the coupling constant (J), leading to second-order effects and complex signal patterns.

Conclusion

The ¹H NMR spectrum of this compound pentahydrochloride is characterized by a set of complex, downfield-shifted multiplets corresponding to the 16 methylene protons of the ethylenediamine backbone. The full protonation of the five nitrogen atoms is the dominant factor influencing the chemical shifts. This guide provides a robust framework for obtaining and interpreting the spectrum, emphasizing the connection between molecular structure, experimental protocol, and the resulting spectral features. Accurate interpretation, grounded in an understanding of chemical equivalence and the effects of protonation, is essential for confirming the identity and purity of this important compound in research and development settings.

References

- Wemmer, D. E., & Srivenugopal, K. S. (1983). Influence of the polyamines spermine and spermidine on yeast tRNA phe as revealed from its imino proton NMR spectrum. Nucleic Acids Research, 11(11), 3823–3836.

- Bencini, A., Bianchi, A., et al. (2004). Determination of protonation constants of some fluorinated polyamines by means of 13C NMR data processed by the new computer program HypNMR2000. Dalton Transactions, (7), 1041-1047.

- Igarashi, K., & Kashiwagi, K. (2000). Polyamines interact with DNA as molecular aggregates. Journal of Biological Chemistry, 275(35), 26925-26931. (Note: While this article focuses on biological interactions, it contains relevant NMR spectra of polyamines in D₂O, available via ResearchGate).

- ResearchGate. (n.d.). 1H-NMR spectrum of (a) poly (allylamine hydrochloride)...

- Niklasson, F., Elvingson, C., & Pahlman, S. (2001). Determination of protonation sites in thermospermine and in some other polyamines by 15N and 13C nuclear magnetic resonance spectroscopy. Magnetic Resonance in Chemistry, 39(10), 633-638. (Semantic Scholar provides access to related literature).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8197, this compound.

- Automated Topology Builder & Repository. (n.d.). This compound | C8H23N5 | MD Topology | NMR | X-Ray.

- Cheng, H. N., & Smith, T. G. (2013). Comprehensive NMR Studies of the Structures and Properties of PEI Polymers. Macromolecules, 46(18), 7374–7384.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10309252, this compound pentahydrochloride.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.

- University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.

- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).

- Mohamad, R. F., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.

- Huntsman Corporation. (n.d.). This compound (TEPA). Technical Bulletin.

- Khan Academy. (n.d.). Coupling constant. Proton NMR.

- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.

- Potrzebowski, M. J., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7175.

- Reich, H. J. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info.

- Amorim da Costa, A. M., et al. (2003). Raman spectra of putrescine, spermidine and spermine polyamines and their N-deuterated and N-ionized derivatives. Journal of Raman Spectroscopy, 34(1), 39-49.

- Harris, R. K., et al. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Crystal Growth & Design, 8(10), 3946-3954.

Sources

- 1. This compound 98 4961-41-5 [sigmaaldrich.com]

- 2. This compound | C8H23N5 | CID 8197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound pentahydrochloride | C8H28Cl5N5 | CID 10309252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound PENTAHYDROCHLORIDE(4961-41-5) 1H NMR spectrum [chemicalbook.com]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the FTIR Analysis of Tetraethylenepentamine (TEPA) Functional Groups

Introduction: The Molecular Versatility of Tetraethylenepentamine

This compound (TEPA) is a member of the ethyleneamine class of organic compounds, characterized by a linear structure containing two primary and three secondary amine groups.[1] Its chemical formula is C₈H₂₃N₅.[2] This polyamine is a yellowish, viscous liquid soluble in most polar solvents.[3] The presence of multiple amine functionalities makes TEPA a highly reactive and versatile molecule, primarily utilized as a curing agent for epoxy resins, a chelating agent in coordination chemistry, and an additive in the production of fuel and lubricants.[3]

Given its industrial significance, verifying the identity and purity of TEPA is critical. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. This guide offers a detailed exploration of the FTIR spectrum of TEPA, providing researchers and drug development professionals with the foundational knowledge to identify its key functional groups, understand the principles behind the analysis, and execute a reliable experimental protocol.

Caption: Standard workflow for acquiring an FTIR spectrum of TEPA using ATR.

Step-by-Step Experimental Methodology

-

Instrument and Accessory Preparation:

-

Causality: A pristine analytical surface is non-negotiable for accurate data. Any residue from previous samples will appear in the spectrum, leading to misinterpretation.

-

Action: Thoroughly clean the ATR crystal surface using a solvent-moistened, non-abrasive wipe (e.g., isopropanol), followed by a dry wipe to remove any solvent residue. [4]

-

-

Collect the Background Spectrum:

-

Causality: The background scan is a critical self-validating step. It measures the ambient atmosphere (water vapor, CO₂) and the instrument's own optical and electronic signature. By subtracting this from the sample scan, the resulting spectrum represents only the sample itself. [4] * Action: With the clean, empty ATR crystal in place, initiate a background scan. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Sample Application:

-

Causality: ATR relies on the intimate contact between the sample and the crystal. The evanescent wave, which probes the sample, only penetrates a few microns from the crystal surface. [5] * Action: Place a single, small drop of TEPA directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample. For many ATR accessories, a pressure arm is used to ensure firm contact. [6]

-

-

Collect the Sample Spectrum:

-

Causality: Signal averaging improves the signal-to-noise ratio (S/N). Random noise is reduced by the square root of the number of scans, resulting in a cleaner, more interpretable spectrum.

-

Action: Initiate the sample scan. It is standard practice to co-add multiple scans (e.g., 16 or 32) and average them to enhance the S/N. [4]The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final transmittance or absorbance spectrum.

-

-

Data Interpretation and Cleaning:

-

Causality: Proper cleanup prevents cross-contamination and protects the instrument. TEPA is corrosive, and salt-based optics (if used in transmission methods) are highly susceptible to damage from moisture. [1][7] * Action: After analysis, thoroughly clean the TEPA from the ATR crystal using an appropriate solvent as in Step 1. Identify the key absorption bands as detailed in the table above and compare them to reference spectra to confirm the identity of the material.

-

Pillar 3: Field-Proven Insights and Troubleshooting

-

Hygroscopic Nature: Amines, including TEPA, can be hygroscopic. Absorbed water will manifest as a very broad O-H stretching band around 3600-3200 cm⁻¹, which can overlap with and obscure the N-H stretching bands. Proper sample handling and storage are crucial.

-

Overtone Bands: A weak, broad shoulder band may sometimes appear around 3200 cm⁻¹. This is often an overtone of the strong N-H bending vibration near 1600 cm⁻¹. [8][9]Recognizing this artifact prevents misinterpretation as a fundamental stretching vibration.

-

Commercial TEPA Composition: Commercial grades of TEPA often contain related ethyleneamines like Diethylenetriamine (DETA) and Triethylenetetramine (TETA), as well as cyclic derivatives like piperazines. [3]While the core functional groups are similar, these components can cause subtle shifts and changes in the relative intensities of the peaks in the fingerprint region.

-

ATR Correction: Note that spectra collected via ATR can have peak intensities at lower wavenumbers that are artificially enhanced compared to transmission spectra. Most modern FTIR software includes an "ATR correction" algorithm that normalizes the spectrum to more closely resemble a transmission spectrum.

By integrating a thorough understanding of TEPA's molecular vibrations with a meticulous experimental protocol, researchers can confidently leverage FTIR spectroscopy for the qualitative analysis of this industrially vital polyamine.

References

- Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from Google Cloud. [10]2. University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. [8]3. Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [9]4. International Journal of Academic Research and Development. (2018). Study of the composition of amines using IR spectroscopy. [15]5. ResearchGate GmbH. (n.d.). FTIR spectra of TEPA and TEPA/CSSNa. ResearchGate. [16]6. ResearchGate GmbH. (n.d.). FTIR spectra of TEPA-DTC and TEPA. ResearchGate. [11]7. Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [7]8. ResearchGate GmbH. (n.d.). ATR-IR spectrum of (a) raw TEPA and FTIR spectra of (b) 50-TEPA/C6 − Ti and (c) C6 − Ti. ResearchGate. [13]9. Ataman Kimya. (n.d.). This compound. [1]10. National Center for Biotechnology Information. (n.d.). This compound. PubChem. [2]11. Problems in Chemistry. (2023). N-H Stretching and Bending Vibrations. YouTube. [21]12. Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. [22]13. Nouryon. (n.d.). This compound (TEPA) N. [23]14. Wikimedia Foundation. (n.d.). This compound. Wikipedia. [4]15. National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [3]16. AIP Publishing. (2020). Vibrational spectroscopic signatures of hydrogen bond induced NH stretch–bend Fermi-resonance in amines. [24]17. Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [17]18. Specac Ltd. (n.d.). Interpreting Infrared Spectra. [5]19. ResearchGate GmbH. (n.d.). FTIR Characterization Of Poly(Amido-Amine)S Either In Solution Or Grafted On Materials. ResearchGate. [25]20. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Introduction to Spectroscopy. Cengage Learning. (General textbook knowledge, conceptual basis). [6]21. University of Calcutta. (n.d.). The features of IR spectrum. Department of Chemistry. [26]22. Royal Society of Chemistry. (2019). Facile preparation of a this compound-functionalized nano magnetic composite material and its adsorption mechanism to anions. [27]23. LibreTexts. (2023). Infrared: Interpretation. Chemistry LibreTexts. [14]24. LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [12]25. ResearchGate GmbH. (n.d.). IR spectrum of MT-raw and MT–TEPA-n. ResearchGate. [28]26. ResearchGate GmbH. (n.d.). (a) FT-IR spectra of this compound and A-DTC; (b) FT-IR.... ResearchGate. [29]27. University of California, San Diego. (n.d.). Sample preparation for FT-IR. Department of Chemistry & Biochemistry. [20]28. Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [19]29. Richmond Scientific. (2023). 7 Applications of FTIR Analysis. [30]30. ResearchGate GmbH. (2021). How to prepare a liquid sample for FTIR spectrum?. ResearchGate. [31]31. JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. jascoinc.com [jascoinc.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. allreviewjournal.com [allreviewjournal.com]

Tetraethylenepentamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Physicochemical Properties, Synthesis, and Multifaceted Applications of a Versatile Polyamine

Tetraethylenepentamine (TEPA) is a potent and versatile linear polyamine that has garnered significant interest across a spectrum of scientific disciplines. From its foundational role as a cross-linking agent in polymer chemistry to its emerging applications in drug delivery and cellular research, a thorough understanding of TEPA's properties and handling is paramount for its effective and safe utilization. This guide provides a detailed technical overview of TEPA, encompassing its fundamental characteristics, synthesis, key applications with a focus on its role as a chelating agent, and practical experimental protocols.

Core Physicochemical and Structural Characteristics

This compound is a viscous, yellowish liquid with a characteristic ammoniacal odor.[1] It is a member of the ethyleneamine family and is soluble in water and most polar organic solvents.[2] Commercially available TEPA is often a mixture of linear, branched, and cyclic isomers, with linear TEPA being the most well-characterized.[3]

| Property | Value | Source(s) |

| CAS Number | 112-57-2 | [2] |

| Molecular Formula | C₈H₂₃N₅ | [2] |

| Molecular Weight | 189.30 g/mol | [2] |

| Appearance | Viscous, yellowish liquid | [1] |

| Boiling Point | 340 °C (644 °F) | [1] |

| Melting Point | -40 °C (-40 °F) | [1] |

| Density | 0.998 g/mL at 25 °C | [3] |

The structure of linear this compound consists of four ethylene (-CH₂CH₂-) units linking five amine (-NH- or -NH₂ ) groups, terminating in primary amines at both ends. This structure is crucial to its reactivity and functionality.

Caption: Chemical structure of linear this compound.

Synthesis and Reaction Mechanisms

Industrially, this compound is primarily synthesized through the reaction of 1,2-dichloroethane with aqueous ammonia.[4] This process yields a mixture of ethyleneamines, including TEPA, which are then separated by fractional distillation.[5]

A more controlled laboratory-scale synthesis involves the hydrogenation of diethylenetriaminediacetonitrile (DETDN).[6] This method offers a more selective route to linear TEPA. The reaction proceeds via the reduction of the nitrile groups to primary amines.

Key Applications in Research and Development

TEPA's utility stems from its high density of amine functional groups, which allows it to participate in a variety of chemical reactions and interactions.

Epoxy Resin Curing Agent

One of the most common industrial applications of TEPA is as a curing agent for epoxy resins.[7][8] The primary and secondary amine groups in TEPA react with the epoxide groups of the resin in a nucleophilic ring-opening reaction. This process forms a highly cross-linked, rigid thermoset polymer with excellent mechanical and chemical resistance.[3] The stoichiometry of the amine hydrogen to epoxy groups is a critical parameter that dictates the final properties of the cured material.[3]

Caption: TEPA as a curing agent for epoxy resins.

Chelating Agent in Biological Systems

The multiple amine groups in TEPA make it an effective pentadentate ligand, capable of forming stable complexes with various metal ions.[2] This chelating ability is of particular interest in biological and pharmaceutical research.

Copper Chelation: TEPA has been demonstrated to be an effective chelator of copper ions.[7] In cell culture studies, TEPA has been used to induce a state of functional copper deficiency, allowing researchers to investigate the role of copper in various cellular processes.[7] For example, it has been shown to reduce the activity of copper-dependent enzymes like Cu/Zn-superoxide dismutase and cytochrome c oxidase.[7] Furthermore, TEPA's ability to chelate copper has been explored in the context of hematopoietic progenitor cell expansion, where it is suggested to prolong their expansion by inhibiting differentiation.[1][9]

Drug Delivery and Radioimmunoconjugates: The chelating properties of TEPA have also been leveraged in the development of novel drug delivery systems. For instance, TEPA has been incorporated into trifunctional chelating agents for use in radioimmunoconjugates.[10] These agents can chelate a radiometal for imaging or therapeutic purposes, while the TEPA component can enhance the tumor retention of the conjugate.[10]

Functionalization of Materials

The reactive amine groups of TEPA make it a valuable reagent for the surface functionalization of various materials, including nanoparticles and metal-organic frameworks (MOFs).[2][11] This functionalization can impart new properties to the material, such as enhanced adsorption capacity for CO₂ or heavy metals.[2][12]

Experimental Protocols

The following protocols are provided as a guide for common laboratory procedures involving TEPA. It is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional safety guidelines before handling this chemical.

Protocol for Curing a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin with TEPA

This protocol outlines a general procedure for the room-temperature curing of a common epoxy resin using TEPA. The exact stoichiometry will depend on the epoxy equivalent weight (EEW) of the resin.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) epoxy resin

-

This compound (TEPA)

-

Disposable mixing container and stirrer

-

Mold for casting the cured resin

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Procedure:

-

Determine the Stoichiometric Ratio: Calculate the required amount of TEPA based on the amine hydrogen equivalent weight (AHEW) of TEPA and the EEW of the DGEBA resin. The ideal ratio is typically 1:1 of amine hydrogens to epoxy groups.[3]

-

Preparation: In a fume hood, accurately weigh the required amount of DGEBA resin into the mixing container.

-

Addition of Curing Agent: Carefully add the calculated amount of TEPA to the resin.

-

Mixing: Thoroughly mix the two components for 2-3 minutes until a homogeneous mixture is obtained. Be mindful of introducing excessive air bubbles.

-

Casting: Pour the mixture into the desired mold.

-

Curing: Allow the mixture to cure at room temperature for 24-48 hours. The curing time can be accelerated by gentle heating (e.g., 60-80 °C) for a few hours, but this may also increase exothermicity.

-

Post-Curing (Optional): For optimal mechanical properties, a post-curing step at an elevated temperature (e.g., 100-120 °C) for 2-4 hours can be performed.

Caption: Workflow for curing epoxy resin with TEPA.

Protocol for In Vitro Copper Chelation in Cell Culture

This protocol provides a general framework for using TEPA to induce copper deficiency in a cell culture model, based on procedures described in the literature.[7] This protocol should be adapted and optimized for the specific cell line and experimental goals.

Materials:

-

Cultured cells of interest (e.g., HL-60)

-

Complete cell culture medium

-

This compound (TEPA) stock solution (sterile-filtered)

-

Phosphate-buffered saline (PBS)

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Assay kits for measuring cellular copper levels and/or copper-dependent enzyme activity

-

Sterile cell culture plates or flasks

-

Incubator (37 °C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the cells at a desired density in fresh culture medium and allow them to attach or acclimate overnight.

-

TEPA Treatment: Prepare a working solution of TEPA in complete culture medium at the desired final concentration (e.g., 10-100 µM; the optimal concentration must be determined empirically).

-

Incubation: Remove the old medium from the cells and replace it with the TEPA-containing medium. Incubate the cells for the desired period (e.g., 24-96 hours).

-

Cell Harvesting: After the incubation period, harvest the cells. For adherent cells, this will involve washing with PBS and detaching with an appropriate reagent (e.g., trypsin). For suspension cells, pellet by centrifugation.

-

Analysis: Analyze the cells for the desired endpoints, such as:

-

Cell viability and proliferation (e.g., using a trypan blue exclusion assay or MTT assay).

-

Cellular copper content (e.g., using atomic absorption spectroscopy).

-

Activity of copper-dependent enzymes (e.g., using commercially available assay kits).

-

Safety, Handling, and Disposal

This compound is a corrosive and hazardous substance that requires careful handling.

-

Personal Protective Equipment: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling TEPA.[11]

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and aldehydes.[13]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[11]

-

Disposal: Dispose of TEPA and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[14] Do not pour down the drain.[14]

Conclusion

This compound is a chemical with a broad range of applications, from industrial polymers to cutting-edge biomedical research. Its unique properties, particularly its ability to act as a curing agent and a metal chelator, make it a valuable tool for scientists and researchers. A comprehensive understanding of its chemistry, safe handling procedures, and experimental applications is essential for harnessing its full potential. As research continues, it is likely that new and innovative applications for this versatile polyamine will continue to emerge.

References

- Synthesis and characterization of tetraethylene pentamine functionalized MIL-101(Cr) for removal of metals from water. (2021). Journal of Environmental Health Science and Engineering. [Link]

- HL-60 cells can be made copper deficient by incubating with this compound. (1996). Journal of Nutritional Biochemistry. [Link]

- Material Safety Data Sheet - this compound, tech. (n.d.). Cole-Parmer. [Link]

- Curing Agents for Epoxy Resin. (n.d.). ThreeBond Technical News. [Link]

- Postsynthetic Functionalization of Mg-MOF-74 with this compound: Structural Characterization and Enhanced CO2 Adsorption. (2014). Journal of the American Chemical Society. [Link]

- The Role of TEPA in Epoxy Resin Curing: A Manufacturer's Insight. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- Method for producing this compound. (2013).

- The effect of this compound, a synthetic copper chelating polyamine, on expression of CD34 and CD38 antigens on normal and leukemic hematopoietic cells. (2005). Leukemia & Lymphoma. [Link]

- This compound | C8H23N5 | CID 8197 - PubChem. (n.d.).

- Transplantation of ex vivo expanded cord blood cells using the copper chelator this compound: a phase I/II clinical trial. (2008).

- Development of Novel Trifunctional Chelating Agents That Enhance Tumor Retention of Radioimmunoconjugates. (2023). Journal of Medicinal Chemistry. [Link]

- The effect of the copper chelator this compound on reactive oxygen species generation by human hematopoietic progenitor cells. (2007). Stem Cells and Development. [Link]

- Use of linear triethylentetramine as curing agent for epoxy resins. (2011).

- Synthesis of Schiff Bases by Non-Conventional Methods. (2012). Schiff Base in Organic, Inorganic and Physical Chemistry. [Link]

- Laboratory Waste Management Guidelines. (n.d.). University of Wisconsin-Madison. [Link]

Sources

- 1. Transplantation of ex vivo expanded cord blood cells using the copper chelator this compound: a phase I/II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of tetraethylene pentamine functionalized MIL-101(Cr) for removal of metals from water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. threebond.co.jp [threebond.co.jp]

- 4. CN101675025A - Method for producing this compound - Google Patents [patents.google.com]

- 5. US20110218270A1 - Use of linear triethylentetramine as curing agent for epoxy resins - Google Patents [patents.google.com]

- 6. US8440852B2 - Method for producing this compound - Google Patents [patents.google.com]

- 7. HL-60 cells can be made copper deficient by incubating with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. The effect of this compound, a synthetic copper chelating polyamine, on expression of CD34 and CD38 antigens on normal and leukemic hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. scispace.com [scispace.com]

- 12. osti.gov [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. odu.edu [odu.edu]

"solubility of tetraethylenepentamine in organic solvents"

An In-depth Technical Guide to the Solubility of Tetraethylenepentamine (TEPA) in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (TEPA), a member of the ethyleneamine family, is a cornerstone in numerous industrial applications, from epoxy curing to additives in fuels and lubricants.[1] Its efficacy in these varied systems is fundamentally governed by its solubility characteristics. This guide provides a detailed exploration of the solubility of TEPA in organic solvents, grounded in the principles of physical chemistry and supported by field-proven methodologies. We will examine the theoretical underpinnings of its solubility, present a profile across different solvent classes, detail a robust protocol for experimental solubility determination, and discuss the practical implications for researchers, scientists, and drug development professionals.

The Molecular Basis of this compound's Solubility

To comprehend the solubility of TEPA (C₈H₂₃N₅), one must first appreciate its molecular architecture. Commercial TEPA is not a single entity but a mixture of linear, branched, and cyclic isomers.[2] The predominant linear structure, N'-(2-(2-(2-aminoethylamino)ethylamino)ethyl)ethane-1,2-diamine, possesses five nitrogen atoms, including two primary and three secondary amines. This structure is the key to its solvation behavior.

The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For TEPA, the following forces are paramount:

-

Hydrogen Bonding: The presence of multiple N-H bonds makes TEPA a potent hydrogen bond donor and the lone pairs on the nitrogen atoms make it an excellent hydrogen bond acceptor. This is the most significant factor driving its solubility.

-

Dipole-Dipole Interactions: The polarity of the C-N and N-H bonds creates a significant molecular dipole, allowing for strong electrostatic interactions with polar solvent molecules.

-

London Dispersion Forces: These weak, temporary forces are present in all molecules and increase with molecular size. While less dominant than hydrogen bonding for TEPA, they contribute to its interaction with nonpolar solvents.

The principle of "like dissolves like" is a direct consequence of these forces. Solvents that can engage in strong hydrogen bonding with TEPA will be most effective at overcoming the solute-solute interactions and drawing it into solution. This is corroborated by TEPA's very low octanol-water partition coefficient (log Pow) of approximately -3.16, which indicates extreme hydrophilicity and a preference for polar environments.[3]

Factors Influencing Solubility

Several variables can modify the solubility of TEPA in a given system:

-

Temperature: The effect of temperature depends on the enthalpy of the solution. For most solids dissolving in liquids, the process is endothermic, and solubility increases with temperature.[4] For liquids like TEPA, this relationship must be determined experimentally, as the energy required to break solute-solute bonds and the energy released from solute-solvent bond formation can vary.[4]

-

Solvent Structure: The steric hindrance and molecular geometry of the solvent can affect its ability to interact with the TEPA molecule.

-

Purity of TEPA: As commercial TEPA is a mixture, its solubility can vary between suppliers and batches.[2] The presence of related ethyleneamines like Triethylenetetramine (TETA) or cyclic derivatives can alter the overall polarity and solvation properties.

Caption: Key factors influencing the solubility of this compound (TEPA).

Solubility Profile of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₂₃N₅ | |

| Molecular Weight | 189.30 g/mol | [5] |

| Appearance | Yellow, viscous liquid | [2][7] |

| Density | ~0.993 - 0.998 g/cm³ at 20°C | [5][8] |

| Boiling Point | ~340-375 °C (decomposes) | [1][8] |

| Melting Point | < -20 °C | [8][9][10] |

| Vapor Pressure | < 0.01 mmHg at 20°C | [10] |

| log P (octanol/water) | -3.16 | [3] |

| Water Solubility | Miscible (> 1000 g/L at 20°C) |[6][8] |

Table 2: Qualitative Solubility of TEPA in Organic Solvents

| Solvent Class | Example(s) | Solubility | Rationale | Source(s) |

|---|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | Soluble / Miscible | Extensive hydrogen bonding between TEPA's amines and the solvent's hydroxyl groups. | [8] |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. | [8] |

| Ethers | Diethyl Ether | Soluble | The ether oxygen can act as a hydrogen bond acceptor for TEPA's N-H groups. | |

| Aromatics | Benzene | Soluble | Interactions are likely driven by dispersion forces and potential weak interactions with the pi-system. |

| Aliphatic Hydrocarbons | Hexane | Soluble (likely lower) | Solubility is dependent on London dispersion forces; TEPA's polarity limits miscibility. | |

Note: The term "soluble" is qualitative. For mission-critical applications, such as pharmaceutical formulations or reaction chemistry, precise quantitative determination is imperative.

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal equilibrium method, a reliable technique for accurately measuring the solubility of TEPA in an organic solvent. This method ensures that the solvent is fully saturated at a specific temperature, providing a trustworthy and reproducible value.

Safety Precautions

CAUTION: this compound is corrosive and can cause severe skin burns and eye damage.[7][11] It is harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[7][12] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13] Review the Safety Data Sheet (SDS) for TEPA before beginning any work.[7][11][12][13]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or higher)

-

Analytical balance (± 0.1 mg)

-

Constant temperature shaker bath or incubator

-

Borosilicate glass vials with PTFE-lined caps

-

Calibrated positive displacement micropipettes

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Autosampler vials for analysis (e.g., GC or HPLC)

-

Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, ELSD or CAD for HPLC)

Step-by-Step Methodology

-

Preparation of Standard Solutions: Accurately prepare a series of calibration standards by dissolving known masses of TEPA in the chosen solvent. This series should bracket the expected solubility range.

-

Sample Preparation: Add an excess amount of TEPA to a pre-weighed vial. "Excess" is critical to ensure that a saturated solution is achieved; a visible amount of undissolved TEPA should remain at equilibrium.

-

Solvent Addition: Add a precise volume or mass of the organic solvent to the vial containing the TEPA.

-

Equilibration: Tightly cap the vial and place it in the constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved TEPA is reached. A preliminary time-course study can validate the required equilibration time.

-

Phase Separation & Sampling: After equilibration, allow the vials to sit undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a pipette. It is crucial not to disturb the undissolved material.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed autosampler vial. This step removes any suspended microparticles, ensuring only the dissolved TEPA is analyzed.

-

Analysis: Analyze the filtered saturated solution using a pre-calibrated GC or HPLC method. The calibration curve generated from the standard solutions will be used to determine the concentration of TEPA in the sample.

-

Calculation: The solubility (S) is calculated from the concentration determined by the analytical instrument. The result should be reported in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Caption: Experimental workflow for determining TEPA solubility via isothermal equilibrium.

Practical Implications in Key Industrial Applications

The solubility of TEPA is not an academic curiosity; it is a critical parameter that dictates its performance and handling in major industrial processes.

-